molecular formula C16H11FN4O B2771774 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338978-00-0

3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2771774
CAS No.: 338978-00-0
M. Wt: 294.289
InChI Key: FXVXJFJZFQRIHK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is of significant interest due to its potential pharmacological applications, including anticancer, antimicrobial, and antiviral activities .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O/c1-22-16-18-13-9-5-3-7-11(13)15-20-19-14(21(15)16)10-6-2-4-8-12(10)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVXJFJZFQRIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole ring. Subsequent methoxylation using methanol and a suitable catalyst completes the synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazoloquinazoline derivatives, including 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline , as effective anticancer agents. The compound has shown promising results in various in vitro assays against different cancer cell lines.

Cytotoxicity Studies

  • Cell Lines Tested :
    • Hepatocellular carcinoma (HepG-2)
    • Mammary gland breast cancer (MCF-7)
    • Human prostate cancer (PC3)
    • Colorectal carcinoma (HCT-116)
  • Results :
    • The compound exhibited moderate cytotoxicity with IC50 values ranging from 17.35 µM to 39.41 µM across different cell lines. Notably, it demonstrated the highest activity against colorectal carcinoma (HCT-116) with an IC50 of 17.35 µM .
  • Mechanism of Action :
    • The mechanism involves intercalation into DNA and inhibition of topoisomerase II activity, which is crucial for DNA replication and cell division. This intercalative property enhances its binding affinity to DNA, thereby increasing its anticancer efficacy .

Pharmacological Significance

The pharmacological significance of triazoloquinazolines extends beyond anticancer properties. These compounds are also being explored for their potential roles in:

  • Antimicrobial Activities : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates that they may modulate inflammatory pathways.
  • Neuroprotective Properties : Certain studies suggest potential benefits in neurodegenerative conditions.

Synthesis and Evaluation of Derivatives

A comprehensive study conducted by El-Shershaby et al. synthesized several derivatives of triazoloquinazolines and evaluated their biological activities. The study confirmed the structural integrity through spectral analysis and assessed the anticancer properties through cytotoxicity assays against multiple cancer cell lines. The findings indicated that modifications on the quinazoline structure could enhance biological activity significantly .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding interactions between This compound and target proteins involved in cancer progression. These studies provide insights into how structural variations can influence binding affinities and therapeutic outcomes .

Summary Table of Applications

Application AreaDetailsReferences
Anticancer ActivityModerate cytotoxicity against multiple cell lines
MechanismDNA intercalation and topoisomerase inhibition
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatory EffectsModulation of inflammatory pathways
Neuroprotective PropertiesPotential benefits in neurodegenerative conditions

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets proteins such as kinases, which play a crucial role in cell signaling and regulation.

    Pathways Involved: By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis in cancer cells. .

Biological Activity

The compound 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is a member of the triazoloquinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The structure of this compound features a triazole ring fused with a quinazoline moiety, incorporating a methoxy group and a fluorophenyl substituent. This unique configuration is believed to enhance its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds within the triazoloquinazoline class exhibit various biological activities including:

  • Antitumor Activity : Several derivatives have shown significant cytotoxicity against cancer cell lines.
  • Antimicrobial Properties : Some compounds demonstrate efficacy against bacterial strains.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer progression.

Antitumor Activity

A study on related compounds demonstrated that derivatives of [1,2,4]triazolo[4,3-c]quinazoline exhibited cytotoxic effects against human cancer cell lines such as HCT-116 and HepG2. The most active compound in this series showed IC50 values of 2.44 μM against HCT-116 cells, indicating potent antitumor properties .

CompoundCell LineIC50 (μM)Mechanism
Compound 16HCT-1162.44DNA intercalation
Compound 16HepG26.29DNA intercalation

The mechanism of action is primarily attributed to DNA intercalation, which disrupts the replication process in cancer cells .

Antimicrobial Properties

The biological evaluation of fluorinated triazole derivatives has revealed their potential as antimicrobial agents. For instance, compounds similar to this compound have been tested against various bacterial strains with promising results .

Enzyme Inhibition

Inhibitory studies have shown that certain triazoloquinazolines can inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. The inhibition of Topo II by these compounds suggests their potential as chemotherapeutic agents .

Comparative Analysis with Related Compounds

A comparative analysis indicates that modifications in the side chains significantly influence the biological activity of triazoloquinazolines. For example:

Compound NameStructure FeaturesBiological Activity
6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amineImidazo and pyrazine ringsAntitumor
5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminePyrazolo and pyrimidine structuresAntimicrobial
6-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazineTrifluoroethoxy and triazoleSodium channel inhibitor

This table illustrates how structural variations can lead to differing biological profiles among related compounds .

Q & A

Q. What are common synthetic routes for 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of a quinazoline-thiol intermediate via condensation of hydrazine hydrate with a quinazoline precursor in alcoholic media (yields: 25–65%) .
  • Step 2: Cyclization with orthoesters (e.g., triethyl orthoformate) or acylating agents (e.g., benzoyl chloride) to form the triazole ring fused to the quinazoline core. Substituents like methoxy or fluorophenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Validation: Purity is confirmed via ¹H/¹³C NMR, elemental analysis, and mass spectrometry .

Q. What characterization techniques are critical for confirming the structure of triazoloquinazoline derivatives?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms ring annelation (e.g., distinguishing [4,3-c] vs. [1,5-c] isomers) .
  • X-ray Diffraction (XRD): Resolves non-planar conformations (e.g., pincer-like aryl substituents) and validates regioselectivity in fused-ring systems .
  • Mass Spectrometry: Validates molecular weight and fragmentation patterns .

Q. What biological activities are reported for triazoloquinazoline derivatives?

  • Anticancer Activity: Derivatives exhibit cytotoxicity against HeLa cells (IC₅₀ < 4 µg/mL) via necrosis induction, though DNA damage may not always be observed .
  • Antimicrobial Activity: Substitutions at positions 3 and 5 (e.g., trifluoromethyl, nitro groups) enhance activity against gram-positive bacteria and fungi .

Q. How do substituents influence the bioactivity of triazoloquinazolines?

  • Methoxy Groups: Enhance solubility and modulate electronic effects, potentially improving DNA intercalation .
  • Fluorophenyl Groups: Increase lipophilicity and metabolic stability, favoring blood-brain barrier penetration in CNS-targeted studies .

Q. What standard assays evaluate cytotoxicity for triazoloquinazolines?

  • MTT/Proliferation Assays: Quantify viability in cancer cell lines (e.g., HeLa, B16) .
  • DNA Interaction Studies: Electrochemical biosensors (e.g., carbon paste electrodes) detect DNA binding without strand breakage .

Advanced Research Questions

Q. How can synthetic yields of triazoloquinazolines be optimized?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
  • Catalysis: Pd-based catalysts enhance cross-coupling efficiency for aryl/heteroaryl substitutions .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 1h) and improves yields by 15–20% .

Q. How do structural contradictions in DNA interaction studies arise?

  • Example: Cytotoxicity without detectable DNA damage (e.g., HeLa cells treated with NTCHMTQ) suggests alternative mechanisms like mitochondrial disruption or protein kinase inhibition. Validate via proteomics or transcriptomics .

Q. What advanced techniques resolve regioselectivity in triazoloquinazoline isomers?

  • 2D-NMR (e.g., HSQC, NOESY): Differentiates [4,3-c] vs. [1,5-c] annelation by correlating proton-proton spatial relationships .
  • Differential Scanning Calorimetry (DSC): Identifies polymorphic forms affecting bioavailability .

Q. How do photophysical properties of triazoloquinazolines enable biomedical applications?

  • Fluorescence Quantum Yields (QY): Biphenyl-substituted derivatives achieve QY up to 94% in toluene, enabling live-cell imaging .
  • Aggregation-Induced Emission (AIE): Fluorescence enhancement in aqueous media supports biosensor development .

Q. What computational methods predict triazoloquinazoline-target interactions?

  • Molecular Docking: Screens against targets like 14-α-demethylase (PDB: 3LD6) to prioritize antifungal candidates .
  • DFT Calculations: Correlates HOMO/LUMO gaps with redox behavior observed in electrochemical studies .

Q. How can SAR studies improve selectivity for kinase inhibition?

  • Position 5 Modifications: Methoxy groups reduce off-target effects compared to bulkier substituents (e.g., piperazinyl) .
  • Position 3 Fluorination: Enhances selectivity for ATP-binding pockets in tyrosine kinases .

Q. What strategies address low solubility in in vivo studies?

  • Prodrug Design: Phosphate or acetate esters improve aqueous solubility .
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance tumor accumulation .

Tables

Q. Table 1: Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Reference
Quinazoline-thiolHydrazine hydrate, ethanol25–65
Triazole cyclizationTriethyl orthoformate, reflux67–72
Suzuki cross-couplingPd(PPh₃)₄, toluene/EtOH50–85

Q. Table 2: Biological Activity of Selected Derivatives

CompoundActivity (IC₅₀)TargetReference
NTCHMTQHeLa: <4 µg/mLNecrosis
5-Methoxy-triazoloquinazolineB. subtilis: 2 µg/mLAntimicrobial
Biphenyl-substituted derivativeQY = 94% (toluene)Fluorescent tag

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